Bienvenue dans la boutique en ligne BenchChem!

1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole

Hydrogen bond donor count Lipophilicity Membrane permeability

1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole (CAS 202065-29-0) is a synthetic N1-methylated benzimidazole derivative (C15H14N2O, MW 238.28 g/mol) featuring a phenoxymethyl substituent at the 2-position. Benzimidazoles are widely recognized as privileged scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities including antimicrobial, anticancer, and enzyme-inhibitory properties.

Molecular Formula C15H14N2O
Molecular Weight 238.29
CAS No. 202065-29-0
Cat. No. B2815151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole
CAS202065-29-0
Molecular FormulaC15H14N2O
Molecular Weight238.29
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c1-17-14-10-6-5-9-13(14)16-15(17)11-18-12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyDOTIMNZXXZGBPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole (CAS 202065-29-0): Benzimidazole Scaffold Procurement Overview


1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole (CAS 202065-29-0) is a synthetic N1-methylated benzimidazole derivative (C15H14N2O, MW 238.28 g/mol) featuring a phenoxymethyl substituent at the 2-position [1]. Benzimidazoles are widely recognized as privileged scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities including antimicrobial, anticancer, and enzyme-inhibitory properties [2]. The compound is commercially available from multiple suppliers at purities ≥95–98%, with documented GC-MS and NMR spectral characterization accessible through NIST and SpectraBase repositories [1][3].

Why 1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole Cannot Be Interchanged with Non-Methylated Benzimidazole Analogs


The N1-methyl group on 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole (CAS 202065-29-0) is not an inert decorative element; it constitutes a decisive structural feature that fundamentally alters the compound's physicochemical and pharmacological profile relative to its closest analog, 2-(phenoxymethyl)-1H-benzimidazole (CAS 6637-29-2). The methyl substitution eliminates the sole hydrogen bond donor (HBD count = 0 vs. 1 for the NH analog), reduces the computed logP (XLogP3-AA 2.9 vs. experimental logP 3.14 for the NH analog), and decreases topological polar surface area (TPSA 27.1 vs. 37.9 Ų) [1]. Published literature demonstrates that even minor alterations at the N1 position of benzimidazoles can substantially modulate target binding affinity, metabolic stability, and CYP450 inhibitory profiles [2]. Consequently, generic substitution of the 1-methyl derivative with the unsubstituted NH analog—or other benzimidazole congeners—cannot be assumed to yield equivalent biological outcomes without explicit empirical validation.

Quantitative Differential Evidence for 1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole (CAS 202065-29-0) Against Closest Analogs


Elimination of Hydrogen Bond Donor Capacity Relative to 2-(Phenoxymethyl)-1H-benzimidazole

The N1-methyl substitution in 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole (CAS 202065-29-0) eliminates the imidazole NH hydrogen bond donor present in its closest analog, 2-(phenoxymethyl)-1H-benzimidazole (CAS 6637-29-2). This single atomic substitution reduces the hydrogen bond donor count from 1 to 0 (computed by Cactvs) and is accompanied by a reduction in topological polar surface area from 37.9 Ų (NH analog) to 27.1 Ų (target compound) [1]. The diminished HBD capacity and lower TPSA are consistent with enhanced passive membrane permeability for the N-methylated derivative, a property widely correlated with improved oral bioavailability and blood-brain barrier penetration in drug discovery programs .

Hydrogen bond donor count Lipophilicity Membrane permeability ADME

Altered Lipophilicity (XLogP3-AA) and Experimentally Measured Aqueous Solubility

The target compound exhibits a computed XLogP3-AA of 2.9 (PubChem) and an experimentally measured aqueous solubility of 23.2 µg/mL at pH 7.4 (approximately 97.4 µM), as reported in PubChem experimental properties [1]. In contrast, the NH analog 2-(phenoxymethyl)-1H-benzimidazole has a reported experimental logP of 3.14 . The lower computed logP for the N-methylated derivative is counterintuitive given the removal of the polar NH proton, but may reflect conformational or solvation differences introduced by N-methylation. The moderate aqueous solubility of ~23 µg/mL places the target compound within a workable range for in vitro assays requiring DMSO stock solutions, while being distinct from the NH analog for which no experimental solubility data were found in the same curated databases.

Lipophilicity Aqueous solubility Drug-likeness Formulation

Class-Level Antimicrobial Activity of 2-Phenoxymethylbenzimidazoles as Baseline for Differentiation

While direct MIC data for 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole are not available in the peer-reviewed literature, extensive data exist for the NH analog and the broader 2-phenoxymethylbenzimidazole class that serve as a comparative baseline. The NH analog 2-(phenoxymethyl)-1H-benzimidazole demonstrated MIC values of 25 µg/mL against S. aureus and P. aeruginosa, 50 µg/mL against S. faecalis and E. coli, and 25 µg/mL against B. subtilis and K. pneumoniae, showing potency superior to streptomycin against S. faecalis [1]. A separate SAR study on 1-alkyl-2-(substituted phenoxymethyl)benzimidazoles reported that N1-alkylation modulates antifungal selectivity: all synthesized 2-(substituted phenoxymethyl)-1H-benzimidazoles and their 1-alkyl congeners exhibited activity against Candida albicans, but only a subset showed activity against Aspergillus niger, and antitubercular activity was observed at 1 µg/mL against M. tuberculosis H37RV [2]. The specific 1-methyl substitution pattern is therefore expected to produce a distinct antimicrobial selectivity fingerprint compared to both the NH parent and alternative N1-alkyl variants.

Antibacterial Antifungal MIC Phenoxymethyl benzimidazoles

DNA Topoisomerase I Inhibition: Class-Level Baseline from 2-Phenoxymethylbenzimidazole

2-Phenoxymethylbenzimidazole (compound 17) was identified as a eukaryotic DNA topoisomerase I poison with an IC50 of 14.1 µM in a cell-free system, exhibiting greater potency than the reference drug camptothecin [1]. The 5-nitro analog (5-nitro-2-phenoxymethylbenzimidazole, compound 18) showed an IC50 of 248 µM, indicating that substituent modifications on the benzimidazole core profoundly affect topoisomerase I inhibitory activity—a 17.6-fold difference between two closely related phenoxymethylbenzimidazoles [1]. No topoisomerase inhibition data are available for the N1-methylated derivative. However, the established SAR demonstrates that the phenoxymethylbenzimidazole chemotype harbors topoisomerase I inhibitory potential that is highly sensitive to substitution pattern, making the 1-methyl derivative a chemically distinct and non-redundant candidate for anticancer screening libraries.

Topoisomerase I inhibition IC50 Anticancer Benzimidazole

CYP450 Mixed-Function Oxidase Inhibition Potential: Class-Level Evidence from 2-(4′-Alkyl)phenoxymethylbenzimidazoles

A series of 2-arylalkyl- and 2-(4′-alkyl)phenoxymethylbenzimidazoles were systematically evaluated as inhibitors of mixed-function oxidase (MFO) activity in phenobarbitone- and β-naphthoflavone-induced rat liver microsomes [1]. The study established that the size of the 2-substituent modulates both inhibitory potency and cytochrome P450 binding mode: smaller substituents produced low-affinity reverse type I spectral binding, whereas larger substituents generated high-affinity type I binding [1]. Although 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole was not directly tested in this study, the class-level SAR indicates that the phenoxymethyl substituent at position 2—combined with N1-methylation—places the compound within a chemotype known to interact with hepatic CYP450 enzymes. This is a critical consideration for procurement in ADME/Tox screening programs: the compound cannot be assumed to be metabolically inert, and its CYP450 interaction profile is expected to differ from both the NH parent and the 2-arylalkyl analogs based on the distinct electronic and steric properties conferred by N1-methylation.

CYP450 inhibition Mixed-function oxidase Drug metabolism Type I binding

Screening Bioactivity Profile: Multi-Target Preliminary Data from Authoritative Screening Centers

High-throughput screening data for 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole (CAS 202065-29-0) have been deposited by multiple authoritative screening centers, including the Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, and the Broad Institute . In the HepG2 cytotoxicity assay (cell-based, plate reader), the compound showed B-scores ranging from -7.61 to -7.53, indicating no significant cytotoxicity at the concentrations tested . Target-specific screening revealed: mu-type opioid receptor (MOR-1) activation of 4.41% at 9.3 µM; ADAM17 (TACE) inhibition of 1.23% at 6.95 µM; and muscarinic acetylcholine receptor M1 activation of -1.07 at 3 µM . These data points, while preliminary, establish a multi-target screening fingerprint for the compound that distinguishes it from other benzimidazole derivatives. Importantly, the absence of significant HepG2 cytotoxicity provides a favorable safety margin for in vitro pharmacological studies.

HTS screening HepG2 cytotoxicity GPCR Opioid receptor

Procurement-Relevant Application Scenarios for 1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole (CAS 202065-29-0)


Antimicrobial Structure-Activity Relationship (SAR) Library Expansion

Investigators building focused benzimidazole libraries for antimicrobial screening should prioritize this compound as the N1-methylated variant of the well-characterized 2-phenoxymethylbenzimidazole chemotype. Published MIC data for the NH analog (25–50 µg/mL against S. aureus, P. aeruginosa, E. coli, and others) and class-level evidence of antitubercular activity at 1 µg/mL provide a quantitative baseline for SAR studies [1][2]. The 1-methyl substitution eliminates the NH hydrogen bond donor, which is predicted to alter both potency and microbial selectivity, enabling meaningful exploration of N1-substitution effects on antimicrobial pharmacophores.

Anticancer Topoisomerase I Inhibitor Screening

The identification of 2-phenoxymethylbenzimidazole as a eukaryotic topoisomerase I poison (IC50 14.1 µM, more potent than camptothecin) establishes this chemotype as a validated anticancer target class [3]. The 1-methyl derivative represents a chemically distinct, unexplored congener for topoisomerase I screening. The 17.6-fold potency difference between 2-phenoxymethylbenzimidazole and its 5-nitro analog demonstrates that even modest substituent changes produce large functional effects, supporting the procurement of the 1-methyl variant as a non-redundant screening candidate.

Drug Metabolism and CYP450 Interaction Profiling

The established class-level evidence that 2-phenoxymethylbenzimidazoles interact with hepatic CYP450 mixed-function oxidases, with binding mode dependent on substituent size (reverse type I vs. type I binding), positions this compound as a relevant probe for drug metabolism studies [4]. The N1-methyl group adds a distinct steric and electronic dimension absent in the NH parent, making the compound valuable for investigating how N-alkylation modulates CYP450 inhibitory potency and binding characteristics in phenobarbitone- or β-naphthoflavone-induced microsomal systems.

Multi-Target Pharmacological Screening as a Low-Cytotoxicity Benzimidazole Probe

Screening data from Johns Hopkins, Scripps, and the Broad Institute confirm that this compound exhibits no significant HepG2 cytotoxicity (B-scores -7.61 to -7.53), while showing measurable interactions with the mu-opioid receptor (MOR-1, 4.41% activation at 9.3 µM) and ADAM17 (1.23% inhibition at 6.95 µM) . This favorable cytotoxicity profile supports its use as a safe probe for in vitro pharmacological assays, while its documented multi-target interaction fingerprint provides a starting point for target deconvolution and selectivity profiling studies.

Quote Request

Request a Quote for 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.